molecular formula C15H15NO2 B14256638 2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 229494-02-4

2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14256638
CAS No.: 229494-02-4
M. Wt: 241.28 g/mol
InChI Key: CGXPJGWCNJMEJA-UHFFFAOYSA-N
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Description

2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a hepta-5,6-dien-1-yl group attached to an isoindole-1,3(2H)-dione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of hepta-5,6-dien-1-yl derivatives with isoindole-1,3(2H)-dione under specific conditions. One common method includes the use of metal complex catalysis, such as Cp2TiCl2, in the presence of Grignard reagents . The reaction conditions often involve temperatures ranging from 20-22°C and the use of solvents like diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, typically in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-1,3(2H)-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

229494-02-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-2-3-4-5-8-11-16-14(17)12-9-6-7-10-13(12)15(16)18/h3,6-7,9-10H,1,4-5,8,11H2

InChI Key

CGXPJGWCNJMEJA-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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